Cas no 1622903-72-3 (benzyl ((1s,3s)-3-(methylamino)cyclobutyl)carbamate)

Benzyl ((1s,3s)-3-(methylamino)cyclobutyl)carbamate is a chiral cyclobutyl derivative featuring a carbamate-protected amine functionality. Its stereospecific (1s,3s) configuration ensures precise molecular orientation, making it valuable for asymmetric synthesis and pharmaceutical applications. The benzyl carbamate group enhances stability while allowing selective deprotection under mild conditions. The methylamino substituent introduces a secondary amine site, facilitating further derivatization or coordination in drug discovery. This compound is particularly useful in medicinal chemistry for constructing constrained scaffolds, improving target selectivity, and modulating pharmacokinetic properties. Its rigid cyclobutyl core contributes to conformational restriction, often enhancing binding affinity in bioactive molecules. Suitable for use as a building block in peptidomimetics or small-molecule therapeutics.
benzyl ((1s,3s)-3-(methylamino)cyclobutyl)carbamate structure
1622903-72-3 structure
Product Name:benzyl ((1s,3s)-3-(methylamino)cyclobutyl)carbamate
CAS No:1622903-72-3
MF:C13H18N2O2
MW:234.294223308563
MDL:MFCD33022265
CID:5171277
PubChem ID:46835644
Update Time:2026-03-04

benzyl ((1s,3s)-3-(methylamino)cyclobutyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • benzyl cis-N-[3-(methylamino)cyclobutyl]carbamate
    • 1201825-73-1
    • benzyl ((1s,3s)-3-(methylamino)cyclobutyl)carbamate
    • SB18316
    • N-[trans-3-(methylamino)cyclobutyl]carbamic acid phenylmethyl ester
    • DB-209875
    • benzyl N-[(1r,3r)-3-(methylamino)cyclobutyl]carbamate
    • starbld0046071
    • SCHEMBL25829252
    • Benzyl 3-(methylamino)cyclobutylcarbamate
    • MFCD23699319
    • 1622903-72-3
    • trans-N1-Cbz-N3-methylcyclobutane-1,3-diamine
    • AKOS015850946
    • CS-0310158
    • PS-16978
    • AT11666
    • 1353501-22-0
    • Rel-benzyl ((1r,3r)-3-(methylamino)cyclobutyl)carbamate
    • SY322200
    • MFCD33022265
    • AT11668
    • AKOS005265124
    • Benzyl [3-(methylamino)cyclobutyl]carbamate
    • BENZYL N-[(1S,3S)-3-(METHYLAMINO)CYCLOBUTYL]CARBAMATE
    • N-[cis-3-(methylamino)cyclobutyl]carbamic acid phenylmethyl ester
    • PS-18656
    • DB-415879
    • SY344256
    • benzyl N-[3-(methylamino)cyclobutyl]carbamate
    • BYB82573
    • (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester
    • DB-209876
    • Benzyl (3-(methylamino)cyclobutyl)carbamate
    • CS-0372313
    • D96941
    • Benzyltrans-N-[3-(methylamino)cyclobutyl]carbamate
    • cis-1-(Cbz-amino)-3-(methylamino)cyclobutane
    • CIS-BENZYL (3-(METHYLAMINO)CYCLOBUTYL)CARBAMATE
    • benzyl trans-N-[3-(methylamino)cyclobutyl]carbamate
    • Benzyl (cis-3-(methylamino)cyclobutyl)carbamate
    • DTXSID20676509
    • MDL: MFCD33022265
    • Inchi: 1S/C13H18N2O2/c1-14-11-7-12(8-11)15-13(16)17-9-10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3,(H,15,16)/t11-,12-
    • InChI Key: DRROTPCCFFMHNX-HAQNSBGRSA-N
    • SMILES: C(OCC1=CC=CC=C1)(=O)N[C@@H]1C[C@@H](NC)C1

Computed Properties

  • Exact Mass: 234.136827821g/mol
  • Monoisotopic Mass: 234.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 50.4Ų

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benzyl ((1s,3s)-3-(methylamino)cyclobutyl)carbamate Suppliers

Amadis Chemical Company Limited
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(CAS:1622903-72-3)benzyl ((1s,3s)-3-(methylamino)cyclobutyl)carbamate
Order Number:A1227887
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Quantity:1g/500mg/250mg/100mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 21:55
Price ($):670/470/336/202
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Additional information on benzyl ((1s,3s)-3-(methylamino)cyclobutyl)carbamate

Benzyl ((1S,3S)-3-(Methylamino)cyclobutyl)carbamate (CAS No. 1622903-72-3): A Comprehensive Overview

Benzyl ((1S,3S)-3-(Methylamino)cyclobutyl)carbamate (CAS No. 1622903-72-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its unique cyclobutyl structure and carbamate functional group, is widely studied for its potential applications in drug development and medicinal chemistry. The (1S,3S)-stereochemistry of the molecule further enhances its relevance in enantioselective synthesis, making it a valuable intermediate for chiral drug candidates.

The molecular structure of benzyl ((1S,3S)-3-(methylamino)cyclobutyl)carbamate includes a cyclobutane ring, which is less common than cyclohexane or cyclopentane rings in organic chemistry, offering distinct reactivity and stability profiles. The presence of both methylamino and carbamate groups allows for versatile chemical modifications, enabling researchers to tailor the compound for specific applications. Recent studies highlight its role in the synthesis of protease inhibitors and other bioactive molecules, aligning with the growing demand for targeted therapeutics in the pharmaceutical industry.

One of the key advantages of benzyl ((1S,3S)-3-(methylamino)cyclobutyl)carbamate is its compatibility with modern synthetic techniques such as flow chemistry and catalyzed asymmetric synthesis. These methods are increasingly popular due to their efficiency and sustainability, addressing the pharmaceutical sector's focus on green chemistry and reduced environmental impact. Researchers are also exploring its potential in peptide mimetics, a hot topic in drug discovery, as it mimics natural peptide structures while offering improved metabolic stability.

From a commercial perspective, the demand for CAS No. 1622903-72-3 is rising, particularly among contract research organizations (CROs) and academic labs specializing in medicinal chemistry. Its applications extend to high-throughput screening and fragment-based drug design, two areas gaining traction due to advancements in artificial intelligence (AI)-driven drug discovery. The compound's chiral purity and scalability make it a preferred choice for projects requiring enantiomerically pure intermediates.

In addition to its pharmaceutical uses, benzyl ((1S,3S)-3-(methylamino)cyclobutyl)carbamate is also investigated for its potential in material science. Its rigid cyclobutyl core and functional groups offer opportunities for designing novel polymers and coatings with tailored properties. This interdisciplinary appeal underscores its versatility and aligns with the trend toward multifunctional materials in industrial applications.

Safety and handling of CAS No. 1622903-72-3 follow standard laboratory protocols for organic compounds. While not classified as hazardous under current regulations, proper storage conditions—such as protection from moisture and light—are recommended to maintain its stability. Researchers frequently inquire about its solubility and reaction conditions, which are well-documented in recent literature, facilitating its adoption in diverse synthetic workflows.

Looking ahead, the compound's role in precision medicine and personalized therapeutics is expected to expand, driven by the need for more effective and safer drugs. Its structural features make it a promising candidate for addressing challenges in drug resistance and selective targeting, topics of high interest in contemporary biomedical research. As synthetic methodologies evolve, benzyl ((1S,3S)-3-(methylamino)cyclobutyl)carbamate is poised to remain a key player in innovative chemical solutions.

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Amadis Chemical Company Limited
(CAS:1622903-72-3)benzyl ((1s,3s)-3-(methylamino)cyclobutyl)carbamate
A1227887
Purity:99%/99%/99%/99%
Quantity:1g/500mg/250mg/100mg
Price ($):670/470/336/202
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